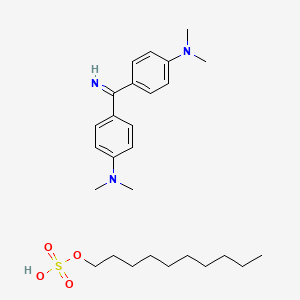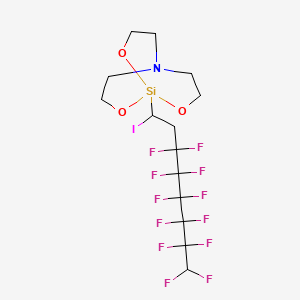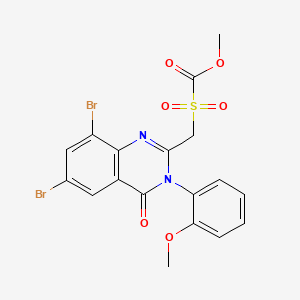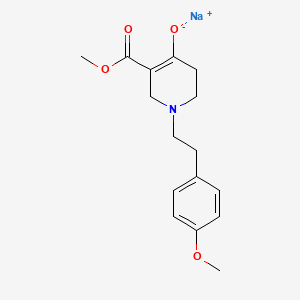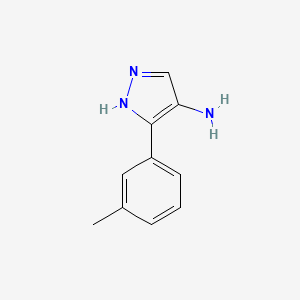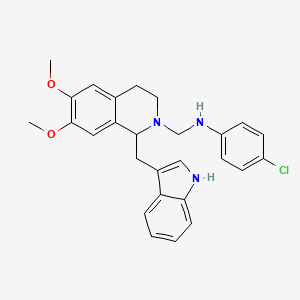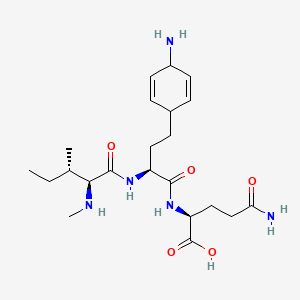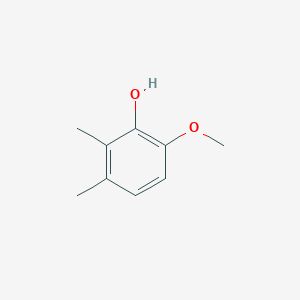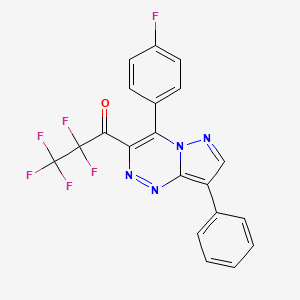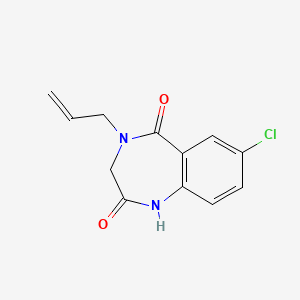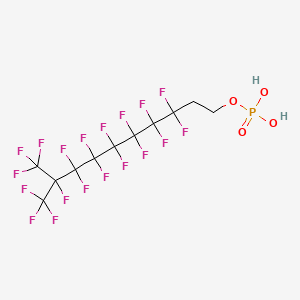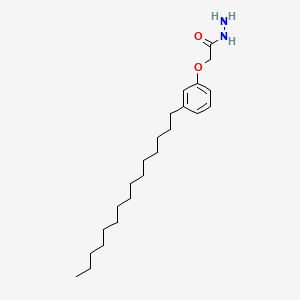
Acetic acid, (3-pentadecylphenoxy)-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (3-pentadecylphenoxy)-, hydrazide is a chemical compound with the molecular formula C23H41N2O2 It is derived from (3-pentadecylphenoxy)acetic acid and is characterized by the presence of a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-pentadecylphenoxy)-, hydrazide typically involves the reaction of (3-pentadecylphenoxy)acetic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction scheme can be represented as follows:
(3-pentadecylphenoxy)acetic acid+hydrazine→acetic acid, (3-pentadecylphenoxy)-, hydrazide
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Acetic acid, (3-pentadecylphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted in anhydrous solvents under inert atmosphere.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles. The reactions are carried out in organic solvents such as dichloromethane or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield azides or other oxidized derivatives.
- Reduction can produce amines or other reduced compounds.
- Substitution can lead to a variety of substituted hydrazides.
科学研究应用
Acetic acid, (3-pentadecylphenoxy)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of acetic acid, (3-pentadecylphenoxy)-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress, apoptosis, or other biological processes.
相似化合物的比较
Similar Compounds
(3-Pentadecylphenoxy)acetic acid: The parent compound from which the hydrazide is derived.
Phenylacetic acid derivatives: Compounds with similar structural features but different functional groups.
Hydrazide derivatives: Other hydrazide-containing compounds with varying alkyl or aryl groups.
Uniqueness
Acetic acid, (3-pentadecylphenoxy)-, hydrazide is unique due to the presence of both the long alkyl chain and the hydrazide functional group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
CAS 编号 |
117554-43-5 |
|---|---|
分子式 |
C23H40N2O2 |
分子量 |
376.6 g/mol |
IUPAC 名称 |
2-(3-pentadecylphenoxy)acetohydrazide |
InChI |
InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)27-20-23(26)25-24/h15,17-19H,2-14,16,20,24H2,1H3,(H,25,26) |
InChI 键 |
MLKSUETVVUKEIB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


